molecular formula C26H31NO5 B11051479 5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11051479
M. Wt: 437.5 g/mol
InChI Key: WECPFSLQLSMUPL-LNVKXUELSA-N
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Description

5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: is a complex organic compound featuring a pyrrolidone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl chloride, methoxybenzoyl chloride, and methoxypropyl bromide, along with appropriate catalysts and solvents .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE exhibits unique structural features, such as the pyrrolidone core and the specific arrangement of functional groups.

Properties

Molecular Formula

C26H31NO5

Molecular Weight

437.5 g/mol

IUPAC Name

(4Z)-5-(4-tert-butylphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31NO5/c1-26(2,3)19-12-10-17(11-13-19)22-21(23(28)18-8-6-9-20(16-18)32-5)24(29)25(30)27(22)14-7-15-31-4/h6,8-13,16,22,28H,7,14-15H2,1-5H3/b23-21-

InChI Key

WECPFSLQLSMUPL-LNVKXUELSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC(=CC=C3)OC)/O)/C(=O)C(=O)N2CCCOC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCCOC

Origin of Product

United States

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